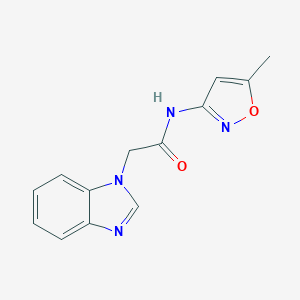![molecular formula C13H20N2O2 B358701 N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N3,N3-dimethylpropane-1,3-diamine CAS No. 331956-10-6](/img/structure/B358701.png)
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N3,N3-dimethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine is a chemical compound with a molecular structure that includes a benzo[1,3]dioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine typically involves the reaction of benzo[1,3]dioxole derivatives with appropriate amines under controlled conditions. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[1,3]dioxole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzo[1,3]dioxole ring .
Aplicaciones Científicas De Investigación
N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential anticancer properties and other therapeutic uses.
Mecanismo De Acción
The mechanism by which N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine exerts its effects involves interactions with molecular targets and pathways. For example, in anticancer research, it may target microtubules and tubulin, leading to mitotic blockade and apoptosis in cancer cells . The specific molecular interactions and pathways can vary depending on the application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine: This compound has a similar structure but with a different alkyl chain length.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds have a benzo[1,3]dioxole moiety but differ in their thiazole and aryl groups.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
331956-10-6 |
|---|---|
Fórmula molecular |
C13H20N2O2 |
Peso molecular |
236.31g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H20N2O2/c1-15(2)7-3-6-14-9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8,14H,3,6-7,9-10H2,1-2H3 |
Clave InChI |
BGROOSOHEJHFDU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCC1=CC2=C(C=C1)OCO2 |
SMILES canónico |
CN(C)CCCNCC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-4-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B358626.png)
![4-bromo-3,5-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B358635.png)
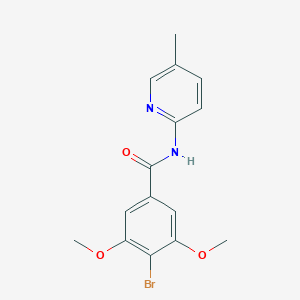
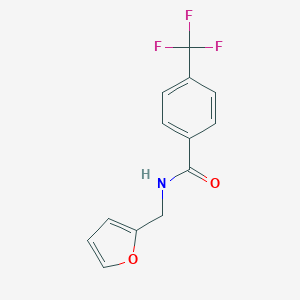
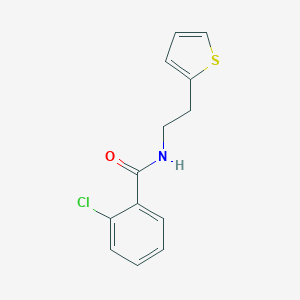
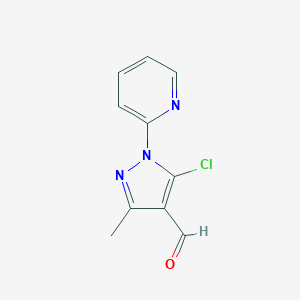
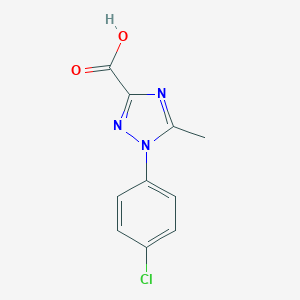
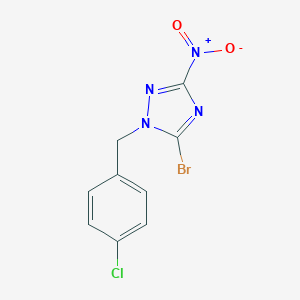
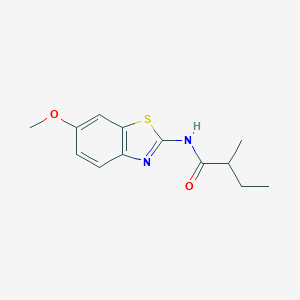
![7-[(3-Fluorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B358684.png)
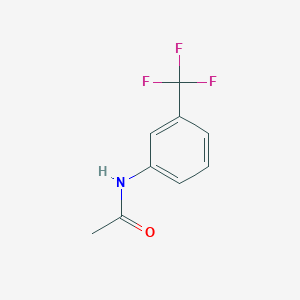
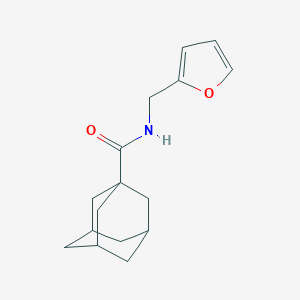
![2'-(4-Methylpiperazine-1-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B358716.png)
